molecular formula C9H8ClN B142574 6-Chloro-1-methyl-1H-indole CAS No. 155868-51-2

6-Chloro-1-methyl-1H-indole

Cat. No.: B142574
CAS No.: 155868-51-2
M. Wt: 165.62 g/mol
InChI Key: YDLOPHRVGMIZDX-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Identification and Analysis in Wine Flavors

  • A study investigated the causes of taints and off-flavours in commercial wines, identifying compounds including indole derivatives as responsible. New methods for quantitative analysis of these compounds in wines were developed, contributing to the understanding of wine flavors and quality control (Capone et al., 2010).

Antifouling Acrylic Metal Salt Resins

  • Research on the development of new antifouling acrylic metal salt resins incorporated an indole derivative synthesized from 6-chlorine-1H-indole. These resins showed promising antibacterial and algae inhibiting properties, significant for marine applications (Chunhua et al., 2020).

Photoreaction for Fluorescent Detection

  • A study explored the photoreaction of indole compounds with halocompounds, leading to products with unique fluorescent properties. This has implications in developing new fluorophores and protein labeling strategies (Ladner et al., 2014).

Synthesis of Novel Indole Derivatives

  • Indole derivatives have been a focus for their varied biological properties. One study synthesized a new compound from an indole derivative, contributing to the field of medicinal chemistry and drug development (Geetha et al., 2019).

Free Radical Scavenging and DNA Cleavage Activities

  • A research on novel indole derivatives evaluated their free radical scavenging and DNA cleavage activities. Such studies are crucial in understanding the therapeutic potential of indole-based compounds (Jain et al., 2015).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, not to breathe vapors or spray mist, and not to ingest . In case of contact, wash thoroughly after handling .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

6-Chloro-1-methyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This makes it a valuable compound for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, indicating that they likely interact with and affect multiple biochemical pathways .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the compound’s vibrational characteristics . More research is needed to fully understand how environmental factors influence the action of this compound.

Properties

IUPAC Name

6-chloro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLOPHRVGMIZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571677
Record name 6-Chloro-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155868-51-2
Record name 6-Chloro-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1-methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 13 (a), except substituting 6-chloroindole for the 3-methylindole, the title compound (2.2 g, 100%) was obtained as a white solid: MS (ES) m/e 166.2.0 (M+H)+.
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Synthesis routes and methods II

Procedure details

A mixture of 6-chloroindole (22.0 g, 0.145 mole) and potassium t-butoxide (KOt-Bu) (20.0 g 0.179 mole) in tetrahydrofuran at room temperature is treated dropwise with methyl iodide (11.2 mL, 0.179 mole), allowed to stir at ambient temperatures for about 1 hour and diluted with a mixture of pet ether and water. The phases are separated. The organic phase is washed with 1 N HCL and water, dried over Na2SO4 and concentrated to a brown oil. After chromatography (silica gel/4:1 hexanes:ethyl acetate), the oil is distilled to afford the title product as a colorless oil, 16.25 g (67% yield), bp 110°-115° C./4 mm Hg, identified by IR, 1HNMR, 13CNMR, mass spectral and microanalyses.
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67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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